3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1394041-90-7
VCID: VC2848307
InChI: InChI=1S/C11H7F3N2O2/c12-11(13,14)9-4-5-16(15-9)8-3-1-2-7(6-8)10(17)18/h1-6H,(H,17,18)
SMILES: C1=CC(=CC(=C1)N2C=CC(=N2)C(F)(F)F)C(=O)O
Molecular Formula: C11H7F3N2O2
Molecular Weight: 256.18 g/mol

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid

CAS No.: 1394041-90-7

Cat. No.: VC2848307

Molecular Formula: C11H7F3N2O2

Molecular Weight: 256.18 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid - 1394041-90-7

Specification

CAS No. 1394041-90-7
Molecular Formula C11H7F3N2O2
Molecular Weight 256.18 g/mol
IUPAC Name 3-[3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Standard InChI InChI=1S/C11H7F3N2O2/c12-11(13,14)9-4-5-16(15-9)8-3-1-2-7(6-8)10(17)18/h1-6H,(H,17,18)
Standard InChI Key VWSHMDJRQAOWGN-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N2C=CC(=N2)C(F)(F)F)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)N2C=CC(=N2)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Information

Adductm/zPredicted CCS (Ų)
[M+H]⁺257.05324156.5
[M+Na]⁺279.03518165.3
[M+NH₄]⁺274.07978160.6
[M+K]⁺295.00912163.0
[M-H]⁻255.03868152.8
[M+Na-2H]⁻277.02063160.6
[M]⁺256.04541156.3
[M]⁻256.04651156.3

Table 1: Predicted collision cross-section data for various adducts of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid .

The presence of the trifluoromethyl group significantly affects the compound's electronic distribution, lipophilicity, and metabolic stability. Trifluoromethyl groups are known to increase the acidity of nearby protons, enhance lipophilicity, and provide resistance to metabolic degradation—all properties that make them valuable in medicinal chemistry and materials science applications.

Applications and Research Significance

The structural features of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid suggest several potential applications in both research and practical contexts. The combination of a trifluoromethyl-substituted pyrazole with a benzoic acid moiety creates a molecule with interesting physicochemical properties that could be exploited in various fields.

In medicinal chemistry, trifluoromethyl-substituted heterocycles have gained significant attention due to their enhanced metabolic stability, lipophilicity, and binding affinity for biological targets. The carboxylic acid group provides a handle for further derivatization, allowing the compound to serve as a versatile building block for the synthesis of potential drug candidates. Similar trifluoromethyl-pyrazole derivatives have been investigated for their antibacterial properties, suggesting that this compound might also possess biological activity .

The compound's structural features also make it potentially valuable as a ligand in coordination chemistry and materials science. The carboxylic acid group can coordinate with metal ions, while the pyrazole nitrogen atoms can also participate in coordination. This dual functionality could be exploited in the design of metal-organic frameworks (MOFs), catalysts, or sensing materials.

Additionally, the compound's fluorinated nature suggests potential applications in agrochemistry, where fluorinated compounds often demonstrate enhanced persistence and biological activity. The specific positioning of the functional groups in this compound creates a unique three-dimensional arrangement that might confer selective binding to biological targets relevant to pest control.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid requires comparison with structurally related compounds. By analyzing how slight structural modifications affect properties and activities, we can gain insights into the role of specific structural features.

A closely related compound is 3-[[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl]benzoic acid, which differs by the presence of a methylene (CH₂) bridge between the benzene ring and the pyrazole . This additional methylene group introduces greater conformational flexibility and alters the electronic distribution across the molecule. Such modifications typically affect binding interactions with biological targets, potentially leading to different biological activities.

Another related compound is 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, a positional isomer where the pyrazole is attached to position 4 (para) of the benzoic acid instead of position 3 (meta) . This change in substitution pattern alters the three-dimensional arrangement of the functional groups, which can significantly impact molecular recognition processes and physicochemical properties.

Research on similar compounds such as 4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid has demonstrated antimicrobial properties, suggesting that the basic structural framework of trifluoromethyl-pyrazole-benzoic acid derivatives can exhibit biological activity . The specific activity is likely influenced by the exact substitution pattern, with different positions and substituents affecting binding affinity and selectivity for biological targets.

CompoundKey Structural DifferencePotential Impact on Properties
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acidBase compoundReference properties
3-[[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl]benzoic acidAdditional CH₂ bridgeIncreased flexibility, altered electronic distribution
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acidPara vs. meta substitutionChanged dipole moment, different hydrogen bonding patterns
4-[3-(3-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acidDifferent fluorinated substituent, additional formyl groupAltered electronic properties, additional hydrogen bond acceptor

Table 2: Structure-activity relationships among related trifluoromethyl-pyrazole-benzoic acid derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator